molecular formula C20H18BrN5O2S B278132 2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No. B278132
M. Wt: 472.4 g/mol
InChI Key: NUIIDHPRSSUHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known to possess a wide range of biochemical and physiological effects that make it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it is known to act as a potent inhibitor of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process, and to modulate the activity of various kinases and transcription factors that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, to reduce inflammation and pain, and to have anti-microbial activity against various bacterial strains. It has also been shown to modulate the immune response and to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments include its potent biological activity, its wide range of effects, and its potential as a lead compound for the development of new drugs. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. These include:
1. Further investigation of its mechanism of action and its potential as a drug target for various diseases.
2. Development of new derivatives and analogs of this compound to improve its potency, selectivity, and safety profile.
3. Investigation of its potential as a treatment for bacterial infections and other microbial diseases.
4. Exploration of its potential as a modulator of the immune response and its potential use in immunotherapy.
5. Investigation of its potential as a neuroprotective agent and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, 2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a promising compound with a wide range of biological activities and potential applications in the field of medicine. Its complex synthesis method and potential toxicity pose challenges for its use in lab experiments, but its potent biological activity and potential as a lead compound for drug development make it a promising candidate for further research.

Synthesis Methods

The synthesis method of 2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the reaction of 2-bromo-4,6-dimethylphenol with 2-chloro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires careful control of temperature and reaction time to achieve high yields of the desired product.

Scientific Research Applications

2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been investigated as a potential treatment for various diseases such as cancer, arthritis, and bacterial infections.

properties

Molecular Formula

C20H18BrN5O2S

Molecular Weight

472.4 g/mol

IUPAC Name

2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C20H18BrN5O2S/c1-11-8-12(2)18(15(21)9-11)28-10-17(27)22-16-7-5-4-6-14(16)19-25-26-13(3)23-24-20(26)29-19/h4-9H,10H2,1-3H3,(H,22,27)

InChI Key

NUIIDHPRSSUHIB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=CC=C2C3=NN4C(=NN=C4S3)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=CC=C2C3=NN4C(=NN=C4S3)C)C

Origin of Product

United States

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